"1-Nonene, 9-chloro-" physical and chemical properties
"1-Nonene, 9-chloro-" physical and chemical properties
An In-Depth Technical Guide to 9-Chloro-1-nonene
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the physical and chemical properties, reactivity, synthesis, and handling of 9-chloro-1-nonene. Designed for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document synthesizes technical data with practical insights to facilitate its effective application in the laboratory and beyond.
Molecular Identity and Structure
9-Chloro-1-nonene is a bifunctional linear alpha-olefin. Its structure incorporates a terminal double bond and a primary alkyl chloride, making it a versatile intermediate in organic synthesis.
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IUPAC Name: 9-chloro-1-nonene
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Synonyms: 9-chloronon-1-ene, 8-nonen-1-yl chloride[1]
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CAS Number: 872-06-0[1]
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Molecular Formula: C₉H₁₇Cl[1]
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Molecular Weight: 160.68 g/mol [1]
The molecule's utility stems from the presence of two distinct reactive centers: the nucleophilic π-bond of the alkene and the electrophilic carbon atom attached to the chlorine.
Caption: Molecular structure of 9-chloro-1-nonene.
Physical Properties
9-Chloro-1-nonene is a colorless, transparent liquid at room temperature.[1] Its physical state simplifies handling and metering in both batch and continuous flow synthesis processes.[1]
| Property | Value | Source(s) |
| Appearance | Colorless transparent liquid | [1] |
| Boiling Point | 202.5 °C at 760 mmHg | [1] |
| Density | 0.875 g/cm³ | [1] |
| Refractive Index | 1.439 | [1] |
| Flash Point | 73.2 °C | [1] |
| Solubility | Insoluble in water, soluble in alcohol | [2][3][4] |
| Purity (Typical) | ≥ 97.0% | [1] |
Chemical Reactivity and Applications
The dual functionality of 9-chloro-1-nonene dictates its chemical behavior, allowing it to serve as a versatile building block, particularly in the synthesis of pharmaceutical intermediates.[1][5] The molecule possesses the combined properties of an alkene and a halogenated hydrocarbon.[5]
Caption: Dual reactivity pathways of 9-chloro-1-nonene.
Alkene Reactivity
The terminal double bond is susceptible to a range of electrophilic addition and oxidation reactions.[5]
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Addition Reactions: Can undergo hydrogenation to form 1-chlorononane, or react with halogens (e.g., Br₂, Cl₂) to yield dihalogenated derivatives.
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Oxidation: Can be oxidized to form epoxides, diols, or undergo oxidative cleavage depending on the reagents employed.
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Polymerization: The double bond can participate in polymerization reactions, similar to other alpha-olefins, in the presence of suitable catalysts.[3][6]
Alkyl Halide Reactivity
The primary chloride is an excellent electrophilic site for nucleophilic substitution and organometallic coupling reactions.
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Nucleophilic Substitution: The chlorine atom can be readily displaced by a wide variety of nucleophiles (e.g., -CN, -OR, -NR₂, -SR) via an Sₙ2 mechanism to introduce new functional groups.
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Cross-Coupling Reactions: It serves as a substrate in powerful carbon-carbon bond-forming reactions, such as Suzuki and Stille couplings, which are fundamental in constructing complex molecular frameworks for active pharmaceutical ingredients (APIs).[1]
The compound's stability under standard conditions and its relatively high boiling point allow it to be used in reactions requiring elevated temperatures without significant degradation.[1]
Spectroscopic Profile
The structural features of 9-chloro-1-nonene give rise to a predictable spectroscopic signature, which is essential for reaction monitoring and quality control.
| Technique | Expected Signature |
| ¹H NMR | ~5.8 ppm (ddt): Proton on C2. ~5.0 ppm (m): Protons on C1. ~3.5 ppm (t): Protons on C9 (alpha to Cl). ~2.0 ppm (q): Protons on C3 (allylic). 1.3-1.8 ppm (m): Remaining methylene protons (C4-C8). |
| ¹³C NMR | ~139 ppm: C2. ~114 ppm: C1. ~45 ppm: C9 (alpha to Cl). ~28-34 ppm: Remaining aliphatic carbons. |
| IR (cm⁻¹) | ~3077: =C-H stretch. ~1641: C=C stretch. ~2850-2960: C-H alkane stretches. ~650-750: C-Cl stretch. |
| Mass Spec. | Molecular Ion (M⁺): Peaks at m/z 160 and 162 in an approximate 3:1 ratio, characteristic of the ³⁵Cl and ³⁷Cl isotopes. Fragmentation: Loss of Cl (m/z 125), loss of HCl, and fragmentation of the alkyl chain. |
Note: Predicted values are based on standard chemical shift and frequency tables. Actual experimental values may vary slightly.
Synthesis Protocol: A Representative Method
While various synthetic routes exist, a common and logical approach involves the selective transformation of a readily available starting material like 8-nonen-1-ol. The following protocol is a representative, self-validating workflow.
Caption: General workflow for the synthesis of 9-chloro-1-nonene.
Step-by-Step Methodology: Chlorination of 8-nonen-1-ol using Thionyl Chloride
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System Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler (to vent HCl) is purged with an inert gas (e.g., Nitrogen or Argon).
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Reagent Charging: Charge the flask with 8-nonen-1-ol (1.0 eq) and a suitable anhydrous solvent such as dichloromethane or diethyl ether. Cool the flask to 0 °C in an ice bath.
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Chlorinating Agent Addition: Add thionyl chloride (SO₂, 1.1-1.2 eq), optionally in a small amount of solvent, dropwise via the addition funnel over 30-60 minutes. Maintain the temperature at 0 °C to control the exothermic reaction.
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Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
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Quenching: Carefully and slowly pour the reaction mixture over crushed ice or into a saturated sodium bicarbonate (NaHCO₃) solution to neutralize excess thionyl chloride and the HCl produced.
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Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer two to three times with the reaction solvent (e.g., dichloromethane).
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Washing: Combine the organic layers and wash sequentially with water and then brine to remove water-soluble impurities.
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Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product is purified by vacuum distillation to yield pure 9-chloro-1-nonene.
Safety, Handling, and Storage
Proper handling of 9-chloro-1-nonene is crucial for laboratory safety.
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Hazards: The compound is a flammable liquid with a flash point of 73.2°C.[1] Vapors may form explosive mixtures with air.[6] It can cause skin and eye irritation.[7]
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Handling:
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Work in a well-ventilated area or a chemical fume hood.[8]
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Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[7]
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Keep away from heat, sparks, open flames, and other ignition sources.[1] Use non-sparking tools.[9]
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Ground/bond containers and receiving equipment to prevent static discharge.
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Storage:
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Store in a tightly closed container in a dry, cool, and well-ventilated place.
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Storage in a dry, inert atmosphere is recommended to prevent unwanted reactions with moisture or oxygen.[1]
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Always consult the most current Safety Data Sheet (SDS) before handling this chemical.[7][8]
References
- Exploring 9-Chloronon-1-ene: Properties and Applic
- 9- Chloro -1-Nonene CAS 872-06-0 for Organic Synthesis Intermedi
- SAFETY DATA SHEET - Spectrum Chemical. Spectrum Chemical.
- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
- Safety Data Sheet - Angene Chemical. Angene Chemical.
- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
- SAFETY D
- 1-Nonene | C9H18 | CID 31285 - PubChem. NIH.
- 1-NONENE - CAMEO Chemicals. NOAA.
- 1-NONENE | 124-11-8 - ChemicalBook. ChemicalBook.
- 1-Nonene - Wikipedia. Wikipedia.
Sources
- 1. innospk.com [innospk.com]
- 2. 1-Nonene | C9H18 | CID 31285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-NONENE | 124-11-8 [chemicalbook.com]
- 4. 1-Nonene - Wikipedia [en.wikipedia.org]
- 5. fagservice.uy [fagservice.uy]
- 6. 1-NONENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. angenechemical.com [angenechemical.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. buyat.ppg.com [buyat.ppg.com]
